REACTION_SMILES
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[C-:13]#[N:14].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[F:1][CH:2]([O:3][c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][cH:11]1)[F:12].[K+:15].[Na+:20].[OH2:27].[S:16](=[O:17])([OH:18])[O-:19]>>[F:1][CH:2]([O:3][c:4]1[cH:5][c:6]([CH:7]([OH:8])[C:13]#[N:14])[cH:9][cH:10][cH:11]1)[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(OC(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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Type
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product
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Smiles
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N#CC(O)c1cccc(OC(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |